In Vitro Potency Against Apicomplexan Parasites
Albitiazolium demonstrates potent in vitro activity against Plasmodium falciparum, with a reported IC50 of 2.3 nM [1]. This level of potency is comparable to or exceeds that of other leading bis-thiazolium salts in the series. For example, the closely related analog T4 exhibited an IC50 in the range of 0.65–2.9 nM, while the earlier compound G25 showed an IC50 of 0.6 nM [2][3]. Furthermore, Albitiazolium's activity extends to other Apicomplexan parasites, with an IC50 of 65 nM against Babesia divergens, highlighting a broader anti-parasitic profile than some analogs primarily tested against Plasmodium [1].
| Evidence Dimension | In vitro potency against P. falciparum |
|---|---|
| Target Compound Data | IC50 = 2.3 nM |
| Comparator Or Baseline | T4: IC50 = 0.65–2.9 nM; G25: IC50 = 0.6 nM; TE3 prodrug: IC50 similar to T3 |
| Quantified Difference | Albitiazolium's potency is within the same low nanomolar range (≤3 nM) as the most potent analogs in its class. |
| Conditions | In vitro growth inhibition assay against P. falciparum cultures |
Why This Matters
Quantifying the potency against direct class comparators allows for informed selection when nanomolar efficacy is a primary screening criterion.
- [1] Wein S, Maynadier M, Van Ba CT, Cerdan R, Peyrottes S, Fraisse L, Vial H. New Insight into the Mechanism of Accumulation and Intraerythrocytic Compartmentation of Albitiazolium, a New Type of Antimalarial. Antimicrob Agents Chemother. 2014 Sep;58(9):5519-27. (Figure 1) View Source
- [2] Vial H, et al. Prodrugs of bisthiazolium salts are orally potent antimalarials. Proc Natl Acad Sci U S A. 2004 Oct 26;101(43):15458-63. (via EuropePMC) View Source
- [3] Calas M, et al. Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity. J Med Chem. 2002; (Data via Scite.ai) View Source
